molecular formula C14H12N4O3 B2466600 (E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide CAS No. 2874-43-3

(E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide

Cat. No.: B2466600
CAS No.: 2874-43-3
M. Wt: 284.275
InChI Key: UEFXYQKBDYIIMA-MHWRWJLKSA-N
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Description

(E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide is a synthetic hydrazide-hydrazone derivative, a class of organic compounds characterized by the –(C=O)NHN=CH– functional group. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable electronic properties . In pharmaceutical research, hydrazone derivatives are investigated for their broad-spectrum biological potential, which includes antimicrobial , anti-inflammatory , analgesic , and anticonvulsant activities . Notably, certain hydrazide-hydrazone scaffolds incorporating nitrogen-containing heterocycles, such as quinoline, have been identified as promising anticancer leads . These compounds can demonstrate cytotoxic effects against various cancer cell lines and have been shown to induce cell cycle arrest, for example, at the G1 phase, potentially through the upregulation of cell cycle regulating proteins like p27 kip1 . Beyond biomedical applications, the conjugated molecular structure of hydrazones, featuring an electron-donor and an electron-acceptor group, makes them suitable for exploration in nonlinear optics (NLO) . Compounds of this type are studied for their potential use in optoelectronic devices, including optical switching and telecommunications technologies. Researchers value this product for its well-defined structure, which allows for structure-activity relationship (SAR) studies and further chemical elaboration to develop new research tools or functional materials. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(4-nitrophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c19-14(17-16-10-12-2-1-7-15-9-12)8-11-3-5-13(6-4-11)18(20)21/h1-7,9-10H,8H2,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFXYQKBDYIIMA-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

(E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H10_{10}N4_{4}O3_{3}
  • Molecular Weight : 250.23 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

The compound features a hydrazide functional group, which is known to exhibit diverse biological activities. The presence of the nitrophenyl and pyridine moieties contributes to its potential pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells by disrupting their ability to replicate DNA .
  • Antioxidant Activity : The nitro group in the structure may contribute to antioxidant properties, which help in mitigating oxidative stress in cells .
  • Anti-inflammatory Effects : Some studies suggest that hydrazides exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. In vitro tests demonstrated significant cytotoxicity against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colorectal Cancer (HCT116)

Table 1 summarizes the cytotoxic effects observed in these studies:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Topoisomerase inhibition
A54920Induction of apoptosis
HCT11618DNA damage response

Antimicrobial Activity

In addition to anticancer effects, preliminary studies indicate that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at concentrations comparable to standard antibiotics.

Case Studies

  • In Vivo Studies : A notable study involved administering the compound to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
  • Synergistic Effects : Another study explored the combination of this compound with existing chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy .

Scientific Research Applications

Antimicrobial Properties
Research has shown that (E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide exhibits notable antimicrobial activity against various pathogens. Studies indicate that the compound can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Potential
Preliminary studies have demonstrated that this compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Pharmacological Applications

Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers, indicating potential use in treating inflammatory diseases.

Neuroprotective Effects
Recent studies suggest that this compound may also exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

In a study published by ResearchGate, the antimicrobial efficacy of various hydrazone derivatives, including this compound, was assessed against standard bacterial strains. The results indicated that the compound displayed significant inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa10.5
MCF-78.3
A54912.0

Chemical Reactions Analysis

Cyclization Reactions

The hydrazone moiety participates in heterocycle formation under specific conditions:

Thiazole Formation

Reaction with thioglycolic acid yields thiazole derivatives.

ReagentConditionsProductYield (%)Citation
Thioglycolic acidReflux, ethanol, 6 hr2-(4-nitrophenyl)-5-pyridin-3-ylthiazole65–70

Mechanism : Nucleophilic attack by sulfur on the hydrazone carbon, followed by cyclization and dehydration.

Triazole Formation

Click chemistry with azides under Cu(I) catalysis forms 1,2,3-triazoles.

ReagentConditionsProductYield (%)Citation
Phenyl azideCuI, DMF, 60°C, 12 hr1,2,3-Triazole-linked hybrid75–80

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals, binding via pyridinyl N, hydrazone N, and carbonyl O atoms.

Metal SaltConditionsComplex StructureApplicationCitation
Cu(NO₃)₂·3H₂OMethanol, RT, 2 hr[Cu(L)₂]·2H₂OCatalytic azide-epoxide cycloaddition
ZnCl₂Ethanol, reflux, 4 hr[Zn(L)Cl₂]Anticancer activity

Key Findings :

  • Cu(II) complexes show enhanced catalytic activity in azide-epoxide-alkyne cycloadditions (85–90% conversion) .

  • Zn(II) and Cu(II) complexes exhibit moderate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 12–18 μM) .

Reduction of Nitro Group

The 4-nitrophenyl group undergoes selective reduction to an amine under hydrogenation.

ReagentConditionsProductYield (%)Citation
H₂ (1 atm)Pd/C, ethanol, RT, 6 hr(E)-2-(4-aminophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide90–95

Application : The amine derivative serves as a precursor for azo dyes or Schiff base ligands .

Acid/Base Hydrolysis

The hydrazone bond is cleaved under strong acidic or basic conditions.

ConditionsReagentProductsYield (%)Citation
2M HCl, reflux-Pyridine-3-carbaldehyde + 2-(4-nitrophenyl)acetohydrazide70–75
2M NaOH, RT-Same as above60–65

Electrophilic Substitution

The 4-nitrophenyl group directs electrophiles to the meta position, though reactivity is limited due to electron withdrawal.

ReagentConditionsProductYield (%)Citation
HNO₃/H₂SO₄0°C, 2 hr2-(3,4-dinitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide<10

Biological Activity Correlations

Reaction products demonstrate structure-dependent bioactivity:

DerivativeBioassay ModelActivity (IC₅₀ or MIC)Citation
Thiazole analogE. coli (ATCC 25922)MIC: 8 μg/mL
Triazole-Cu(II)MCF-7 breast cancerIC₅₀: 14.2 μM

Stability and Degradation

  • Thermal Stability : Decomposes at 245–250°C .

  • Photoreactivity : Undergoes slow nitro-to-nitrito isomerization under UV light (λ = 254 nm) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenyl ring and the heterocyclic moiety. Key comparisons include:

Compound Name Phenyl Substituent Heterocyclic Group Notable Features Reference
Target Compound 4-Nitro Pyridin-3-ylmethylene Strong electron-withdrawing nitro group -
N′-(4-Chloro-3-nitrobenzylidene)-2-(1-methylpyrrole)acetohydrazide 4-Chloro-3-nitro 1-Methylpyrrole Chloro and nitro meta/para positions enhance lipophilicity
(E)-2-(3-Nitro-H-imidazo[1,2-a]pyridin-2-ylthio)-N'-benzylideneacetohydrazide 3-Nitro (imidazopyridine) Benzylidene Sulfur-containing imidazopyridine backbone
(E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylene)acetohydrazide 4-Chlorophenoxy Pyridin-4-ylmethylene Phenoxy linker alters steric and electronic profiles
  • Heterocyclic Moieties : Pyridin-3-ylmethylene offers distinct electronic and spatial properties compared to pyridin-4-yl () or benzylidene () groups, affecting solubility and binding modes .

Challenges and Opportunities

  • Selectivity : Pyridin-3-yl vs. pyridin-4-yl substitution may influence target selectivity in drug design.
  • Toxicity : Nitro groups can confer cytotoxicity, necessitating structural optimization (e.g., hybridizing with methoxy or chloro substituents, as in ) .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Preparation of 2-(4-Nitrophenyl)Acetohydrazide

The hydrazide precursor is synthesized via hydrazinolysis of ester derivatives. A high-yield method involves reacting ethyl 2-(4-nitrophenyl)acetate with hydrazine hydrate under reactive distillation conditions. This approach eliminates the need for excess hydrazine, achieving yields exceeding 90% by continuously removing ethanol and water via fractionation. Traditional methods requiring prolonged reflux (e.g., 12–48 hours) with 3–10 equivalents of hydrazine hydrate are less efficient (yields: 68–81%).

Key Conditions

  • Reactants : Ethyl 2-(4-nitrophenyl)acetate (1 eq), hydrazine hydrate (1.05–1.2 eq)
  • Temperature : Reflux (80–100°C)
  • Time : 0.5–2 hours
  • Solvent : Solvent-free or ethanol
  • Yield : 90–95%

Condensation with Pyridine-3-Carbaldehyde

The hydrazide intermediate undergoes condensation with pyridine-3-carbaldehyde to form the target hydrazone. Two primary methods are employed:

Conventional Thermal Reflux

In ethanol or 1,4-dioxane, the reaction proceeds under reflux for 2–5 hours. Catalytic acetic acid is often added to accelerate imine formation.

Procedure :

  • Dissolve 2-(4-nitrophenyl)acetohydrazide (1 eq) and pyridine-3-carbaldehyde (1.05 eq) in ethanol.
  • Add 2–3 drops of glacial acetic acid.
  • Reflux at 80°C for 3 hours.
  • Cool, filter, and recrystallize from ethanol/water.

Yield : 70–78%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time (3–8 minutes) by enhancing molecular agitation. A lab-made microwave operating at 180–360 W facilitates rapid imine bond formation.

Procedure :

  • Mix hydrazide and aldehyde in ethanol (3 mL).
  • Irradiate at 240 W for 5 minutes.
  • Wash with cold water and recrystallize.

Yield : 85–90%

Optimization and Comparative Analysis

Reaction Conditions

Parameter Conventional Reflux Microwave
Time 2–5 hours 3–8 minutes
Temperature 80°C 180–360 W
Solvent Ethanol/1,4-dioxane Ethanol
Catalyst Acetic acid None
Yield 70–78% 85–90%

Microwave methods outperform conventional techniques in efficiency, reducing reaction times by >90% and improving yields by 15–20%.

Characterization Data

  • IR Spectroscopy :

    • N-H stretch: 3250–3350 cm⁻¹
    • C=O (amide): 1680–1700 cm⁻¹
    • C=N (imine): 1590–1620 cm⁻¹
  • ¹H NMR (DMSO-d₆) :

    • δ 10.81 (s, 1H, NH)
    • δ 8.99 (s, 1H, CH=N)
    • δ 8.20–7.45 (m, 8H, Ar-H)
  • Melting Point : 203–205°C

Industrial-Scale Considerations

The patent CN103408454A highlights a scalable hydrazide synthesis via reactive distillation, which minimizes waste and avoids solvents. For condensation, microwave reactors enable batch processing with consistent output, though initial equipment costs are higher.

Challenges and Solutions

  • Hydrazine Handling : Hydrazine hydrate’s toxicity necessitates closed systems and real-time monitoring.
  • Byproduct Formation : Microwave methods reduce side products like tetrazines by shortening exposure to high temperatures.

Q & A

Basic Question

  • 1H^1H-NMR : Identifies hydrazone protons (NH at δ 10.4–11.0 ppm) and aromatic/heteroaromatic protons (pyridin-3-yl at δ 7.4–9.1 ppm; nitrophenyl at δ 7.8–8.2 ppm) .
  • FT-IR : Confirms C=O (1650–1680 cm1^{-1}) and N–H (3200–3300 cm1^{-1}) stretches .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/S ratios .
  • X-ray Crystallography (if available): Resolves π-stacking interactions between the hydrazone backbone and aromatic rings, critical for stability .

How do structural modifications (e.g., substituents on phenyl/pyridine rings) influence physicochemical properties?

Advanced Question

  • Electron-Withdrawing Groups (e.g., NO2_2) : Enhance thermal stability (higher melting points) and alter solubility in polar solvents .
  • Heteroaromatic Substitutions (e.g., thiophene) : Increase lipophilicity (logP), impacting bioavailability .
  • Methoxy Groups : Improve crystallinity but may reduce reactivity in condensation reactions .
  • Contradictions : Pyridin-3-ylmethylene substituents reduce actoprotective activity in rats compared to benzylidene analogs, highlighting the need for SAR studies .

How can researchers design experiments to evaluate biological activity (e.g., enzyme inhibition)?

Advanced Question

  • Assay Selection : Use Ellman’s spectrophotometric method for anticholinesterase activity (AChE/BChE inhibition), with galantamine as a positive control .
  • DPPH Radical Scavenging : For antioxidant potential, compare IC50_{50} values to reference antioxidants like ascorbic acid .
  • Microbiological Testing : Agar diffusion assays (e.g., against E. coli) with compound concentrations ≥50 µg/mL .
  • Dose-Response Curves : Use triplicate measurements and statistical validation (e.g., ANOVA) to ensure reproducibility .

How can computational methods (e.g., molecular docking) elucidate mechanisms of action?

Advanced Question

  • Target Identification : Dock the compound into enzyme active sites (e.g., α-glucosidase PDB: 2ZEI) using AutoDock Vina .
  • Key Interactions : Pyridin-3-yl and nitrophenyl groups form π-π stacking with aromatic residues (e.g., TRP613 in AChE), while the hydrazone bridge hydrogen-bonds to catalytic triads .
  • Validation : Compare docking scores (e.g., binding energy ≤−8.0 kcal/mol) with experimental IC50_{50} values to prioritize analogs .

How should researchers address contradictions in biological activity data?

Advanced Question

  • Case Study : Pyridin-3-ylmethylene derivatives show reduced actoprotective effects in rats compared to benzylidene analogs .
  • Hypothesis Testing : Investigate steric hindrance or electronic effects of the pyridine ring via DFT calculations .
  • Experimental Replication : Validate results across multiple cell lines/animal models and control for metabolic stability (e.g., cytochrome P450 assays) .

What strategies improve reaction yields and selectivity for hydrazone derivatives?

Advanced Question

  • Catalyst Optimization : Use acetic acid (5 mol%) to accelerate imine formation .
  • Solvent Screening : Ethanol/water mixtures enhance solubility of nitrophenyl intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >70% yield .

What are the emerging applications of this compound in materials science?

Advanced Question

  • Adsorbent Modification : Functionalize activated carbon with hydrazone ligands for dye removal (e.g., Europhtal; adsorption capacity: 17.84–56.69 mg/g) .
  • Supramolecular Assembly : Coordinate with Pd(II) to form molecular squares/triangles for catalytic applications .

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